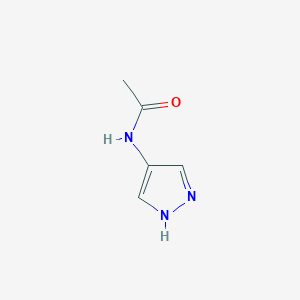

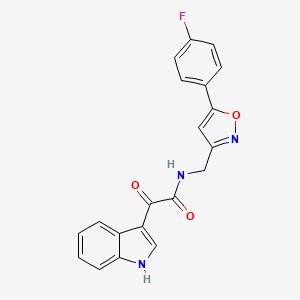

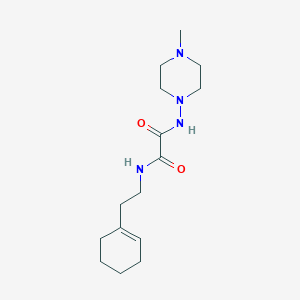

![molecular formula C17H10F2N2OS B2825918 (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-99-3](/img/structure/B2825918.png)

(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that likely contains a benzothiazole core, which is a type of heterocycle . Benzothiazole and its derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .

Synthesis Analysis

The synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was achieved through copper(I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was examined using FTIR, 1H, 13C-NMR and HRMS techniques . These techniques are commonly used to confirm the structure of synthesized compounds.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles include a copper(I) catalyzed azide-alkyne cycloaddition reaction . This reaction is often referred to as a “click reaction” due to its efficiency and versatility .Applications De Recherche Scientifique

Antimicrobial Properties

Compounds related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been synthesized and shown promising antimicrobial properties. Specifically, novel fluorine-containing 5-arylidene derivatives bearing different pharmacophores and heterocyclic systems like quinazolinone and 4-thiazolidinone, potentially acting as antimicrobial agents, have been synthesized. Their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, has been demonstrated through in vitro antimicrobial activity assessments. Compounds such as 6b, 6d, 6i, 6j, 6k, 6n, and 6s were identified as the most noteworthy derivatives due to their remarkable in vitro antimicrobial potency (Desai et al., 2013).

Sensor Applications

Benzimidazole/benzothiazole-based azomethines related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been designed and synthesized as fluorescent sensors. These molecules exhibit solvatochromic behavior and large Stokes shift, making them suitable for detecting specific analytes like Al3+ and Zn2+. Their good sensitivity and selectivity, along with their ability to show significant absorption and emission spectral changes upon coordination, highlight their potential in sensor applications (Suman et al., 2019).

Radiosynthesis for Clinical Imaging

Derivatives of (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been explored in the radiosynthesis of clinically used radiotracers, such as [18F]FMISO and [18F]PM-PBB3. These tracers are crucial in imaging hypoxia and tau pathology respectively, showcasing the potential of such compounds in enhancing medical imaging technologies for clinical applications (Ohkubo et al., 2021).

Coordination Networks and NLO Properties

The synthesis of coordination networks using tectons related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied. The impact of substituents on the structural topologies and nonlinear optical (NLO) properties of these coordination networks has been explored. Compounds crystallizing in chiral space groups exhibited significant second harmonic generation (SHG) efficiencies, suggesting their potential use in the field of nonlinear optics (Liao et al., 2013).

Orientations Futures

Benzothiazole and benzoxazole compounds, such as “(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide”, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

2-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPHGZPHBZIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

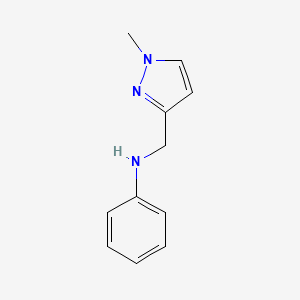

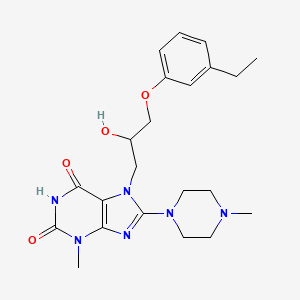

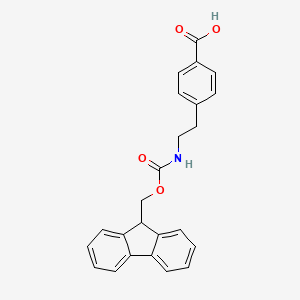

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2825840.png)

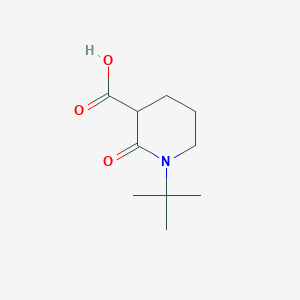

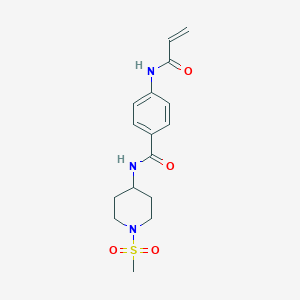

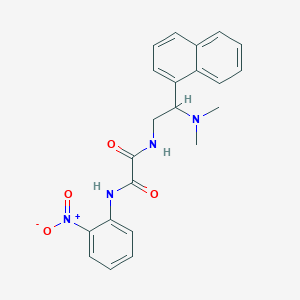

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2825845.png)

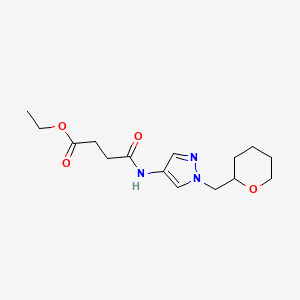

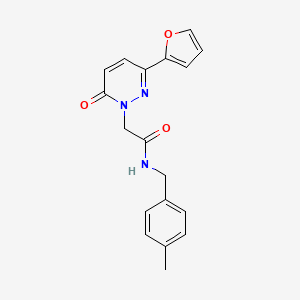

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)